2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate
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Overview
Description
2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate is a complex organic compound that features a thiazole ring, a morpholine moiety, and a chlorophenoxyacetate group
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets and induce changes that result in their biological activities . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation and virulence production .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . This facilitates its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions.
Attachment of the Chlorophenoxyacetate Group: This step involves esterification reactions where the chlorophenoxyacetic acid is reacted with the thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or phenoxy group.
Scientific Research Applications
2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, or anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activities or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Morpholinobenzo[d]thiazol-6-yl 2-(4-bromophenoxy)acetate: Similar structure but with a bromine atom instead of chlorine.
2-Morpholinobenzo[d]thiazol-6-yl 2-(4-fluorophenoxy)acetate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, potentially enhancing the compound’s biological activity.
Properties
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c20-13-1-3-14(4-2-13)25-12-18(23)26-15-5-6-16-17(11-15)27-19(21-16)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWJQKAAKFRBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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